Ac-Phe-NHMe

Übersicht

Beschreibung

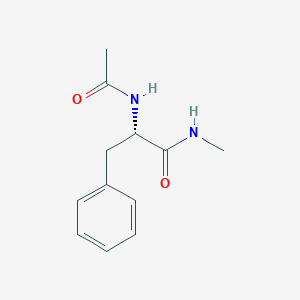

Ac-Phe-NHMe (N-Acetyl-L-phenylalanine methylamide) is a modified amino acid derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . Its structure includes an N-terminal acetyl group and a C-terminal methylamide cap, which stabilize its conformation and enhance its utility in analytical and structural studies. Key applications include:

- Analytical Chemistry: Used as an internal standard (IS) in HPLC-UV methods for quantifying antiepileptic drugs like lacosamide (LCS), due to its structural similarity to LCS and high extraction efficiency (99–106%) .

- Structural Biology: Serves as a model system for β-sheet formation in gas-phase studies, forming 14-membered hydrogen-bonded rings in dimeric configurations .

- Biophysical Interactions: Forms complexes with carbohydrates (e.g., methyl β-D-glucoside), retaining stretched conformations and mediating hydrogen-bonding networks .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Phe-NHMe typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral amine and acetic anhydride.

Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is maintained.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Automated Processes: Employing automated processes to ensure consistency and efficiency in production.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Peptide Bond Formation and Cleavage Reactions

Ac-Phe-NHMe participates in peptide bond formation and cleavage processes critical to synthetic biochemistry:

-

Acidic Cleavage Side Reaction :

During solid-phase peptide synthesis, this compound undergoes unintended cleavage under acidic conditions (e.g., TFA treatment). The N-terminal acetyl group and N-methylation facilitate a cyclization reaction, leading to the loss of the Ac-NMePhe residue (mass = 203.7 Da) .

Acylation and Nucleophilic Substitutions

The acetyl group at the N-terminus enables reactivity in nucleophilic substitutions:

-

Acylation of Amines :

This compound reacts with amines (e.g., lecithin polar heads) via nucleophilic attack on the carbonyl carbon, forming stable amide bonds .- Mechanism :

-

Methylation Reactions :

The amide nitrogen undergoes methylation in peptide synthesis workflows, altering conformational stability .

Photoisomerization

This compound derivatives exhibit photoisomerization under UV light:

-

Z/E Isomerization :

Irradiation of Ac-(Z)-δPhe-NHMe at 254 nm produces a 90:10 Z/E diastereomeric mixture. Crystallization and HPLC yield pure Ac-(E)-δPhe-NHMe (99.8% purity) .Isomer Absorption Peak (nm) Yield After Irradiation Z 280 90% E 265 10%

Hydrogen Bonding and Conformational Dynamics

Intramolecular hydrogen bonding governs this compound's structural preferences:

-

β-Sheet Mimicry :

Gas-phase studies reveal doubly hydrogen-bonded dimers (this compound)₂, forming antiparallel β-sheet-like structures .

Interactions with Biomolecules

This compound interacts with lipid membranes and proteins via hydrogen bonds:

- Lecithin Binding :

NMR studies show this compound forms N–H···O hydrogen bonds with lecithin’s phosphate group (Δδ = 0.3–0.5 ppm forH) .

Catalytic and Enzymatic Reactions

Enzymatic modifications highlight this compound’s role in drug design:

Wissenschaftliche Forschungsanwendungen

Mass Spectrometry Applications

Overview

Ac-Phe-NHMe has been utilized as a model peptide in mass spectrometry studies, particularly for understanding selective bond breaking and fragmentation processes. The compound serves as a prototype for exploring the dynamics of molecular fragmentation under laser excitation.

Experimental Findings

A study demonstrated the use of shaped laser pulses to selectively cleave specific bonds in this compound while preserving others. The molecular beam was generated by evaporating this compound powder at 395 K, allowing for detailed analysis of its fragmentation patterns. The optimization of laser parameters led to enhanced control over the fragmentation process, indicating the potential for developing advanced analytical techniques in mass spectrometry .

Data Table: Fragmentation Patterns of this compound

| Fragment Mass (u) | Description | Yield Variation |

|---|---|---|

| 43 | Ion yield target | Decreased by 33% with optimized phase |

| 77 | Resulting from benzene ring cleavage | Increased yield through selective excitation |

Structural Biology Applications

Conformational Studies

The structural properties of this compound have been extensively studied using NMR spectroscopy and computational methods. Research has identified several isomers of the compound, revealing its ability to form β-sheet configurations and hydrogen-bonded structures. The most stable isomer exhibits a β-sheet related conformation, which is crucial for understanding protein folding and stability .

Case Study: NMR Analysis of this compound

A comprehensive NMR study assessed the conformational landscape of this compound and its dimeric form. The findings indicated that the compound can adopt multiple conformations, significantly influencing its interactions with other biomolecules. This behavior is essential for designing peptide-based drugs and understanding protein interactions .

Data Table: NMR Spectroscopic Findings

| Isomer Type | Configuration | Stability |

|---|---|---|

| Monomer | β-sheet related | High |

| Dimer | Doubly hydrogen-bonded | Moderate |

Molecular Interaction Studies

Interactions with Lipids

this compound has also been studied for its interactions with lipid membranes, particularly egg yolk lecithin. Using NMR techniques, researchers explored how this compound interacts with lipid bilayers, providing insights into its potential role in drug delivery systems and membrane biophysics .

Data Table: Interaction Analysis with Egg Yolk Lecithin

| Interaction Type | Observed Changes | Implications |

|---|---|---|

| Chemical Shift | Variations in NMR spectra | Indicates binding affinity |

| Conformational Change | Alteration in lipid arrangement | Potential for drug formulation |

Wirkmechanismus

The mechanism of action of Ac-Phe-NHMe involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in β-Sheet Formation

Ac-Phe-NHMe is compared to other capped phenylalanine derivatives to elucidate its unique hydrogen-bonding patterns and conformational stability:

Key Findings :

- This compound’s 14-membered dimeric ring, stabilized by N–H···O=C bonds, is a hallmark of β-sheet motifs, distinguishing it from Ac-Phe-OMe’s smaller 10-membered ring .

- Uncapped peptides (e.g., PhgPhg) exhibit alternative hydrogen-bonding patterns (C=O···OH instead of N–H···O=C), limiting their utility in modeling β-sheets .

Functional Analogs in Analytical Chemistry

This compound’s role as an IS is contrasted with other compounds used in therapeutic drug monitoring:

Key Findings :

- This compound’s structural resemblance to LCS ensures accurate quantification in plasma and saliva, with cross-validation confirming method reliability .

- Alternative IS candidates may lack specificity, leading to interference from co-administered antiepileptic drugs (AEDs) .

Modified Derivatives and Side Chain Variants

Side chain modifications alter physicochemical properties and applications:

Key Findings :

- Substituting phenylalanine with alanine (Ac-Ala-NHMe) reduces aromatic interactions, simplifying femtosecond laser-induced cleavage studies .

Biophysical and Carbohydrate Interactions

This compound’s ability to form sugar-peptide complexes is compared to uncapped peptides:

Key Findings :

- This compound’s capped termini enable preferential interactions with carbohydrates, acting as a conformational sensor for sugar anomers .

Biologische Aktivität

Ac-Phe-NHMe, or N-acetylphenylalanine methylamide, is a compound of significant interest in the field of biochemistry and pharmacology due to its structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is derived from phenylalanine, an essential amino acid, by acetylation at the amino group and methylation at the carboxylic acid. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 151.19 g/mol |

| Melting Point | 130-135 °C |

| Solubility | Soluble in water |

| pKa | ~2.34 (carboxylic) |

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of neuropeptide signaling pathways. For instance, studies have shown that modifications in peptide sequences similar to this compound can influence receptor binding affinities and agonistic properties at neuropeptide receptors such as NMUR1 and NMUR2 .

Case Studies

- Neuropeptide Modulation : A study involving NMU-8 analogs demonstrated that acetylation at the N-terminus significantly increased resistance to proteolytic degradation, enhancing biological half-life and receptor potency . This suggests that this compound could similarly enhance the stability and efficacy of neuropeptide-based therapies.

- Conformational Studies : Research on related compounds like Boc-Phe-Pro-Asn-Ala-Thr-NHMe indicated that N-methylation affects conformational dynamics, potentially influencing biological activity through altered receptor interactions . This highlights the importance of structural modifications in developing effective peptide therapeutics.

- Membrane Interaction : Another study found that compounds similar to this compound reduced membrane fluidity in liposomes, suggesting potential applications in modulating cellular membranes for therapeutic purposes .

Table 2: Summary of Biological Activities

Stability and Degradation

The stability of this compound is crucial for its biological efficacy. Research has shown that acetylation can protect peptides from enzymatic degradation, thus prolonging their action in biological systems. For example, modifications leading to a half-life increase up to 19 hours were noted for similar compounds .

Structural Analysis

NMR studies have provided insights into the conformational preferences of this compound. The presence of specific side chains influences backbone dihedral angles and steric interactions, which are critical for its biological function .

Q & A

Basic Research Questions

Q. What experimental techniques are commonly used to determine the conformational dynamics of Ac-Phe-NHMe in gas-phase studies?

Infrared (IR) spectroscopy combined with jet-cooling techniques is the primary method for analyzing this compound's gas-phase conformations. These methods allow precise measurement of vibrational modes, such as NH/OH stretches and amide I/II bands, which are sensitive to backbone structure and hydrogen-bonding patterns . For example, Gerhards et al. (2004) identified β-sheet-like dimeric structures by comparing experimental IR spectra with density functional theory (DFT) calculations . Researchers should optimize laser desorption or supersonic expansion parameters to minimize thermal broadening and resolve fine spectral features .

Q. Why is this compound a preferred model system for studying β-sheet interactions in peptides?

this compound mimics the backbone geometry of β-sheets due to its acetyl (Ac) and methylamide (NHMe) capping groups, which reduce side-chain interference while retaining critical hydrogen-bonding motifs. Gas-phase dimerization studies reveal stable antiparallel β-sheet-like structures, validated by IR spectroscopy and theoretical calculations . This system enables controlled investigations of peptide aggregation without solvent effects, making it ideal for probing intrinsic intermolecular forces .

Q. How do solvent polarity and temperature influence the thermodynamic stability of this compound conformers?

Polar solvents stabilize extended conformers by solvating amide groups, while apolar solvents favor folded structures (e.g., γ-turns) through intramolecular hydrogen bonding. Temperature-dependent NMR or circular dichroism (CD) studies can quantify enthalpy-entropy trade-offs. For example, in methanol-water mixtures, the γ-turn population decreases with rising temperature due to entropy-driven unfolding . Researchers should use a combination of spectroscopic techniques (e.g., 2D-IR, ESR) and molecular dynamics (MD) simulations to map solvent-dependent energy landscapes .

Advanced Research Questions

Q. How can discrepancies between theoretical predictions and experimental observations in this compound aggregation studies be resolved?

Contradictions often arise from oversimplified computational models (e.g., neglecting dispersion forces or anomeric effects) or incomplete experimental sampling. For instance, Wang et al. (2019) demonstrated that spectral shifts in this compound-sugar clusters previously attributed to anomeric effects were instead due to conformational differences in galactose anomers . To resolve such conflicts:

- Validate computational models (e.g., DFT, MD) against multiple experimental observables (IR, NMR).

- Conduct controlled experiments with modified analogs (e.g., methylene-substituted sugars) to isolate variables .

- Apply natural bond orbital (NBO) analysis to quantify electronic contributions to stability .

Q. What methodological considerations are critical for studying this compound's role in chiral recognition of sugars?

Chiral discrimination in this compound-sugar complexes relies on subtle vibrational shifts (e.g., NH stretches) detected via IR-UV double resonance spectroscopy. Key steps include:

- Preparing enantiomerically pure sugar derivatives (e.g., methylated galactose) .

- Using supersonic jets to form cold, isolated clusters and reduce spectral congestion .

- Comparing experimental IR spectra with DFT-calculated vibrational modes for both α- and β-anomers .

- Analyzing hydrogen-bonding patterns via NBO or atoms-in-molecules (AIM) theory to identify chiral recognition mechanisms .

Q. How does this compound's aggregation behavior differ between gas-phase and membrane-mimetic environments?

In gas-phase studies, this compound forms β-sheet-like dimers stabilized by antiparallel hydrogen bonds . In lipid bilayers (e.g., egg yolk lecithin), its phenyl group interacts with hydrophobic lipid tails, while the backbone perturbs bilayer dynamics, as shown by ESR and ¹H-NMR . Methodological recommendations:

- Use Langmuir-Blodgett troughs to monitor peptide insertion into monolayers.

- Combine voltage-clamp experiments with MD simulations to assess ion leakage caused by bilayer disruption .

Q. What strategies can improve the reproducibility of this compound conformational studies across different research groups?

- Standardize sample preparation: Use high-purity (>99%) this compound synthesized via solid-phase peptide synthesis (SPPS) and verify purity via HPLC-MS .

- Publish raw spectral data (e.g., IR, NMR) and computational input files as supplementary materials to enable direct comparison .

- Adopt consensus protocols for jet-cooling conditions (e.g., stagnation pressure, carrier gas) to minimize experimental variability .

Q. Data Presentation and Analysis Guidelines

Q. How should researchers present conflicting data on this compound's anomeric sensing mechanism in publications?

- Create a comparative table summarizing experimental conditions (e.g., sugar derivatives, temperature) and key findings (e.g., vibrational shifts, theoretical vs. experimental assignments) .

- Use error bars in spectra to highlight measurement uncertainties and overlaid DFT-predicted bands to illustrate mismatches .

- Discuss limitations of both approaches (e.g., basis set size in DFT, signal-to-noise ratios in IR) in the "Discussion" section .

Q. What statistical methods are appropriate for analyzing temperature-dependent conformational equilibria of this compound?

- Fit population distributions (e.g., γ-turn vs. extended conformers) using van’t Hoff plots to extract ΔH and ΔS values .

- Apply principal component analysis (PCA) to NMR or IR spectra to identify dominant conformational transitions .

- Report confidence intervals for fitted parameters and validate models via residual analysis .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with open-data policies when publishing this compound studies?

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-N-methyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHSJVFEMKHRDJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427187 | |

| Record name | Nalpha-Acetyl-N-methyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17186-60-6 | |

| Record name | Nalpha-Acetyl-N-methyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.